1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated aromatic ring: This step often involves electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This can be synthesized via reductive amination or other suitable methods.
Coupling of the oxazole and piperidine rings: This step may involve the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups on the aromatic ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
- 1-((2-(2-Fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 1-((2-(2-Bromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Uniqueness: 1-((2-(2-Fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H21FN2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[[2-(2-fluoro-6-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H21FN2O3/c1-11-4-3-5-14(19)16(11)17-20-15(12(2)24-17)10-21-8-6-13(7-9-21)18(22)23/h3-5,13H,6-10H2,1-2H3,(H,22,23) |
InChI Key |
FVHLZKQEFPNDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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